molecular formula C29H30F6N4OS B13822280 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea

Cat. No.: B13822280
M. Wt: 596.6 g/mol
InChI Key: KBYUJTLQXUVPQI-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea is a complex organic compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl groups and a cinchona alkaloid derivative, which contribute to its distinctive chemical behavior and potential utility in catalysis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a cinchona alkaloid derivative under specific conditions. The reaction is carried out in the presence of a thiourea reagent, which facilitates the formation of the desired thiourea linkage. The process requires careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases, acids, and oxidizing agents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted thiourea derivatives, while oxidation reactions could lead to the formation of sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8alpha,9S)-10,11-dihydro-6’-methoxycinchonan-9-yl]thiourea primarily involves its role as a bifunctional organocatalyst. The compound can activate substrates through hydrogen bonding and stabilize transition states, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, enabling the compound to promote enantioselective reactions .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h4-6,8,11-14,16-17,25-26H,3,7,9-10,15H2,1-2H3,(H2,37,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYUJTLQXUVPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30F6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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